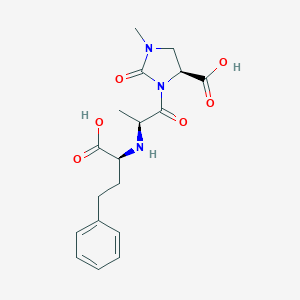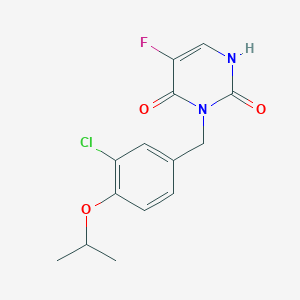
Imidaprilat
Übersicht
Beschreibung
RS 79948 hydrochloride is a potent and selective antagonist of the alpha-2 adrenoceptor. It is known for its high affinity for the alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes, with dissociation constant values of 0.18, 0.19, and 0.42 nanomolar, respectively . The compound’s chemical name is (8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-dechydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridine hydrochloride .
Wissenschaftliche Forschungsanwendungen
(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-Decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridin-hydrochlorid wird aufgrund seiner selektiven Antagonisierung von Alpha-2-Adrenozeptoren in der wissenschaftlichen Forschung häufig eingesetzt. Zu seinen Anwendungen gehören:
Neurowissenschaften: Untersuchung der Rolle von Alpha-2-Adrenozeptoren im Zentralnervensystem.
Pharmakologie: Untersuchung der Auswirkungen der Alpha-2-Adrenozeptor-Antagonisierung auf verschiedene physiologische Prozesse.
Arzneimittelentwicklung: Als Leitverbindung für die Entwicklung neuer Therapeutika, die auf Alpha-2-Adrenozeptoren abzielen.
5. Wirkmechanismus
(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-Decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridin-hydrochlorid übt seine Wirkung aus, indem es an Alpha-2-Adrenozeptoren bindet und die Bindung endogener Agonisten wie Noradrenalin verhindert. Diese Antagonisierung führt zu einer erhöhten Freisetzung von Noradrenalin und anderen Neurotransmittern, die verschiedene physiologische Prozesse wie die Blutdruckregulation und Sedierung beeinflussen .
Wirkmechanismus
Target of Action
Imidaprilat, the active metabolite of Imidapril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone promotes the reabsorption of sodium and water in the kidneys, which can increase blood volume and subsequently, blood pressure. Therefore, the action of this compound indirectly leads to a decrease in blood volume, aiding in the reduction of blood pressure .
Pharmacokinetics
About 70% of the ingested Imidapril is absorbed quickly from the gut . This percentage is reduced significantly when taken with a fatty meal . It reaches highest blood plasma concentrations after two hours and has a biological half-life of two hours . Imidapril is a prodrug and is activated to this compound, which reaches highest plasma concentrations after 7 hours, has an initial half-life of 7 to 9 hours and a terminal half-life of more than 24 hours . The absolute bioavailability of this compound is 42% . About 40% of the drug is excreted via the urine and 50% via the bile and feces .
Action Environment
The absorption of Imidapril is significantly reduced when it is administered with a high-fat meal . Therefore, dietary factors can influence the bioavailability and efficacy of this compound . Furthermore, certain drug interactions can affect the action of this compound. For instance, Rifampicin reduces the activation of Imidapril to its active metabolite this compound . Also, like other ACE inhibitors, Imidapril increases potassium levels in the blood and can therefore cause hyperkalemia, especially when combined with potassium-sparing diuretics or potassium substitution .
Biochemische Analyse
Biochemical Properties
Imidaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This interaction suppresses the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The inhibition of ACE also leads to an increase in bradykinin levels, which can contribute to the vasodilatory effect .
Cellular Effects
This compound influences cell function by reducing the levels of angiotensin II, leading to peripheral vasodilation, reduced systemic BP, and decreased renal sodium and water retention . It also has renoprotective effects in patients with type 1 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which suppresses the conversion of angiotensin I to angiotensin II . This results in a decrease in total peripheral resistance and systemic BP . The reduction in angiotensin II levels also decreases aldosterone secretion, further contributing to the antihypertensive effect .
Temporal Effects in Laboratory Settings
After oral administration, steady-state maximum plasma concentrations of this compound are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of this compound is approximately 24 hours, allowing for once-daily administration .
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS) pathway . It inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE . This leads to a decrease in angiotensin II and aldosterone levels, resulting in vasodilation and decreased sodium and water retention .
Transport and Distribution
This compound is primarily excreted in the urine (approximately 40%) and faeces (approximately 50%)
Subcellular Localization
As an ACE inhibitor, it is likely to interact with ACE present on the cell surface and within the circulation .
Vorbereitungsmethoden
The synthesis of RS 79948 hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:
Formation of the isoquinoline core: This involves cyclization reactions under specific conditions.
Methoxylation and sulfonylation: Introduction of the methoxy and ethylsulfonyl groups to the core structure.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt form.
Industrial production methods are typically proprietary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-Decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.
Substitution: Die Methoxy- und Ethylsulfonylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-Decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridin-hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz für Alpha-2-Adrenozeptoren einzigartig. Zu ähnlichen Verbindungen gehören:
Yohimbin: Ein weiterer Alpha-2-Adrenozeptor-Antagonist, jedoch mit geringerer Selektivität.
Rauwolscin: Ähnlich in Struktur und Funktion, aber weniger potent.
(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-Decahydro-3-methoxy-12-(ethylsulfonyl)-6H-isoquino[2,1-g][1,6]naphthyridin-hydrochlorid zeichnet sich durch seine überlegene Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-44-8 | |
| Record name | Imidaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIDAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















